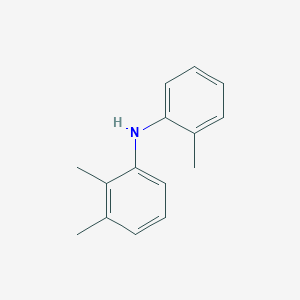
2,3-Dimethyl-N-(o-tolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-N-(o-tolyl)aniline is an organic compound with the molecular formula C15H17N. It is a derivative of aniline, where the aniline core is substituted with two methyl groups at the 2 and 3 positions and an o-tolyl group at the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-(o-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and efficiency in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-N-(o-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methyl groups and the aniline core can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-N-(o-tolyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-N-(o-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylaniline: Lacks the o-tolyl group, making it less sterically hindered.
N-(o-Tolyl)aniline: Does not have the additional methyl groups at the 2 and 3 positions.
2,3-Dimethyl-N-(p-tolyl)aniline: Similar structure but with the tolyl group in the para position.
Uniqueness
2,3-Dimethyl-N-(o-tolyl)aniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical reactions. The combination of the 2,3-dimethyl groups and the o-tolyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2,3-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-8-6-10-15(13(11)3)16-14-9-5-4-7-12(14)2/h4-10,16H,1-3H3 |
InChI-Schlüssel |
PZOGNAYSGQHCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12274833.png)
![4-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B12274840.png)
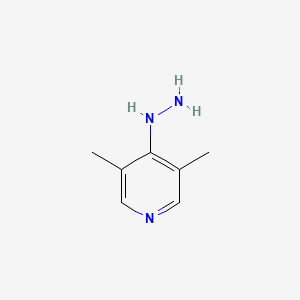
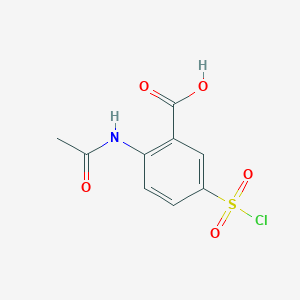
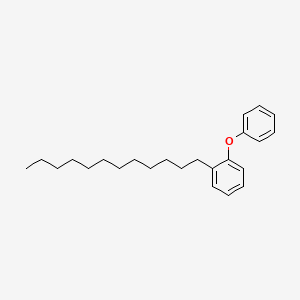
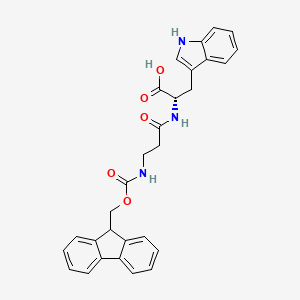
![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274885.png)
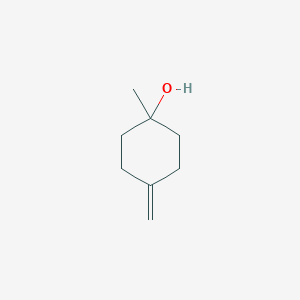
![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)
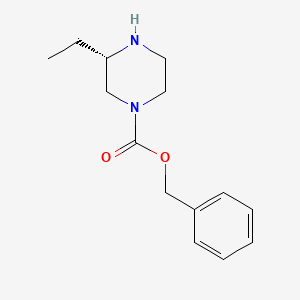

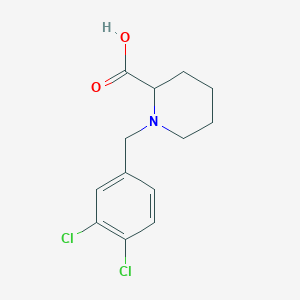
![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate](/img/structure/B12274925.png)
